N'-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-CYCLOPROPYLETHANEDIAMIDE -

N'-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-CYCLOPROPYLETHANEDIAMIDE

Catalog Number: EVT-4748914
CAS Number:
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

Compound Description: This compound is a pyrimidinone derivative that exhibits antimicrobial activity. It was found to be active against Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Candida albicans, and Aspergillus niger [].

Relevance: This compound shares the 1,3-benzodioxol-5-ylmethyl moiety with N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide. The presence of this structural feature suggests potential similarities in their physicochemical properties and biological activities.

N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine (NDT 9513727)

Compound Description: NDT 9513727 is a small molecule, orally bioavailable C5a receptor inverse agonist. It exhibits potent inhibitory effects on C5a-stimulated responses in various cell types and effectively inhibits C5a-induced neutropenia in vivo [].

Relevance: Similar to N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide, this compound features the 1,3-benzodioxol-5-ylmethyl group. The presence of two such units in NDT 9513727 suggests potential differences in their binding affinities and pharmacological profiles compared to the target compound.

3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones

Compound Description: These compounds are two isomeric thiazolidinone derivatives. Their crystal structures reveal differences in intermolecular interactions, particularly involving the oxygen atoms [].

Relevance: Both isomers share the 2H-1,3-benzodioxol-5-ylmethyl substituent with N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide. Examining the impact of different nitrophenyl substitutions on their structures highlights the potential influence of substituent modifications on the target compound's properties.

N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6)

Compound Description: This amuvatinib derivative shows selective toxicity towards glucose-starved tumor cells. It inhibits mitochondrial membrane potential, suggesting its potential as an antitumor agent targeting glucose-starved tumors [].

Relevance: While this compound shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide, it lacks the methylene bridge present in the target compound. This structural difference could influence their pharmacokinetic and pharmacodynamic properties.

1-(1,3-Benzodioxol-5-yl)-2-butanamine and Derivatives

Compound Description: This compound is an α-ethyl phenethylamine derivative. Its enantiomers and related α-methyl homologue (MDA) were tested for their stimulus generalization potential in rats trained to discriminate LSD [].

Relevance: This compound and its derivatives share the 1,3-benzodioxol-5-yl core with N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide. Notably, the N-methyl derivative of 1-(1,3-benzodioxol-5-yl)-2-butanamine was found to be non-hallucinogenic but exhibited a novel psychoactive effect, highlighting the diverse pharmacological activities possible within this class of compounds.

(1,3-Benzodioxol-5-ylmethyl)ammonium 2-methoxy-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]bezenesulfonate monohydrate

Compound Description: This compound is an organic salt formed by the reaction of a chalcone derivative and an arylmethylamine. Its crystal structure reveals an envelope conformation for the 1,3-dioxolane ring and various intermolecular interactions [].

Relevance: The cationic component of this salt features the (1,3-benzodioxol-5-ylmethyl)ammonium moiety, closely resembling the structure of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide. Comparing their structural features and the salt's crystal packing interactions can provide insights into potential solid-state characteristics of the target compound.

(E)-N-(1,3-Benzodioxol-5-yl)-1-(4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)methanimine

Compound Description: This compound contains a 1,3-benzodioxol-5-yl group linked to a phenyl ring via a methanimine bridge and further connected to a triazole ring. Its crystal structure is characterized by C—H⋯O and C—H⋯N hydrogen bonds forming a three-dimensional network [].

N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide

Compound Description: This capsaicin analog features a 1,3-benzodioxole ring and a benzenesulfonamide group. Its crystal structure reveals a zigzag supramolecular chain formation along the c-axis due to N—H⋯O hydrogen bonds [].

Relevance: This compound shares the N-[(1,3-benzodioxol-5-yl)methyl] moiety with N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide. The variations in the amide substituents might influence their binding affinities and pharmacological profiles compared to capsaicin.

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide

Compound Description: This compound represents another capsaicin analog containing a 1,3-benzodioxole ring and a benzenesulfonamide group. Its crystal structure highlights supramolecular layer formation in the ac plane due to various intermolecular interactions [].

Relevance: Similar to N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide, this compound features the N-[(1,3-benzodioxol-5-yl)methyl] moiety. The presence of the benzenesulfonamide group instead of an aliphatic amide chain in the target compound may affect its interactions with biological targets and pharmacological activity.

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

Compound Description: SSR240612 is a potent and orally active non-peptide bradykinin B1 receptor antagonist. It effectively inhibits bradykinin B1 receptor binding and displays antagonistic properties in various in vivo models [].

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide

Compound Description: This compound is characterized by its FTIR and FT-Raman spectra. DFT calculations provide insights into its vibrational frequencies, hyperpolarizability, and molecular electrostatic potential [].

Relevance: This compound, like N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide, features the 2H-1,3-benzodioxol-5-yl moiety. This shared structural element suggests potential similarities in their electronic properties and reactivity.

(E)-N′-(1,3-Benzodioxol-5-ylmethylene)nicotinohydrazide monohydrate

Compound Description: This compound's crystal structure exhibits a near-planar 1,3-benzodioxole ring system with a dihedral angle relative to the pyridine ring. Intermolecular hydrogen bonding contributes to the crystal packing [].

Relevance: Both this compound and N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide incorporate the 1,3-benzodioxol-5-ylmethylene moiety. Studying the influence of different substituents on the methylene bridge in both compounds could reveal trends in their physicochemical properties.

2-(1,3-benzodioxol-5-yloxy)-N'-[substituted]-acetohydrazides (SA 1-10)

Compound Description: This series of compounds was designed by molecular hybridization and evaluated for anticonvulsant activity. Computational studies provided insights into their pharmacophoric features and potential interactions with epilepsy-related targets [].

Relevance: These compounds, while sharing the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide, differ in the linker and substituents attached to the core structure. Exploring the structure-activity relationship within this series can provide valuable information for developing new anticonvulsant agents.

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor with promising antitumor activity. It exhibits good in vitro and in vivo profiles and a characteristic molecular biomarker signature of Hsp90 inhibition [].

Relevance: This compound features a 6-bromo-1,3-benzodioxol-5-yl moiety, highlighting the use of halogenated 1,3-benzodioxole derivatives in drug development. While structurally distinct from N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide, the presence of the modified benzodioxole group suggests potential for exploring similar modifications in the target compound to modulate its activity or physicochemical properties.

(E)-N′-(1,3-Benzodioxol-5-ylmethylene)isonicotinohydrazide

Compound Description: The crystal structure of this compound reveals two similar molecules within the asymmetric unit. Each molecule exhibits a near-planar conformation. Intermolecular N—H⋯N and C—H⋯N hydrogen bonds contribute to the crystal structure [].

Relevance: This compound, like N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide, incorporates the (E)-N′-(1,3-benzodioxol-5-ylmethylene) structural motif. Studying variations in the substituents attached to the methylene bridge in both compounds can provide insights into their conformational preferences and intermolecular interactions.

N-(6-allyl-1,3-benzodioxol-5-yl)-N-(tert-butoxycarbonyl)valynamide (Sf-Val)

Compound Description: Sf-Val is a potential antitumor agent that incorporates a safrole synthon. It demonstrates potent activity against sarcoma 180. Studies have investigated its capacity to stimulate Interferon-γ (IFN-γ) and Nitric Oxide (NO) production in murine spleen cells [].

Relevance: Sf-Val shares the 1,3-benzodioxol-5-yl moiety with N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide. The presence of the allyl and valine substituents in Sf-Val suggests the potential for incorporating amino acid-based modifications to the target compound for modulating its activity or targeting specific biological pathways.

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

Compound Description: This compound is a potential antifungal agent. Single-crystal X-ray analysis confirmed its (E)-configuration. It exhibits promising antifungal activity against four different fungal strains [].

Relevance: This compound shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide. The presence of the imidazole and hydrazine carboxamide moieties suggests the potential for incorporating similar heterocyclic groups into the target compound to modulate its biological activity.

1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC)

1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT)

1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4-FPHP)

Compound Description: These three compounds are synthetic cathinones identified during a police investigation. Their structures were determined using single-crystal X-ray analysis, NMR, and mass spectrometry [].

Relevance: Compounds 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT) and N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide both belong to the cathinone class of compounds, known for their stimulant-like effects. Comparing their structures can provide insights into the structure-activity relationships within this class and help understand the potential pharmacological profile of the target compound.

(S)-N-(3-(2-fluoro-4'-(2-amino-4-thiazolyl)biphenyl-4-yl)-2-oxo-1,3-oxazolidie-5-ylmethyl) acetamide (Compound 7)

Compound Description: This oxazolidinone derivative displays potent anti-Mycobacterial activity, demonstrating efficacy against Mycobacterium tuberculosis H37Rv and clinical isolates. It exhibits a significant reduction of Mycobacterium marinum load in zebrafish infection models [].

Relevance: Although structurally distinct from N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide, this compound highlights the potential of developing novel anti-infective agents by exploring diverse chemical scaffolds. The identification of potent oxazolidinones with improved activity compared to linezolid underscores the importance of continued research in this area.

2‐[(1,3‐Benzodioxol‐5‐yl)­methyl­ene]‐6,7‐di­hydro‐5H‐thia­zolo­[3,2‐a]­pyrimidin‐3‐one

Compound Description: This compound results from reacting 1,3-benzodioxole-5-carbaldehyde, ethyl chloroacetate, and tetrahydropyrimidine-2-thione. It features a thiazoline ring fused to a dihydropyrimidine ring [].

Relevance: The shared presence of the 1,3-benzodioxol-5-ylmethylene moiety in both this compound and N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide suggests potential similarities in their synthetic approaches and potential reactivity profiles.

4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile

Compound Description: This compound features a buckled tetrahydrobenzo[h]quinoline system. The benzodioxole ring is bent away from the pyridine ring to minimize steric hindrance with the cyano substituent [].

Relevance: Sharing the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide, this compound exemplifies how the benzodioxole moiety can be incorporated into more complex fused ring systems. This structural diversity can lead to unique conformational preferences and potentially distinct biological activities.

1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one

Compound Description: These two compounds are structurally related, differing in the substituent on the phenyl ring attached to the prop-2-en-1-one moiety. The crystal structures highlight the influence of these substituents on their supramolecular arrangements and intermolecular interactions [].

Relevance: Both compounds share the 6-amino-1,3-benzodioxol-5-yl fragment with N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide. Comparing their structures provides insights into the influence of different substituents on the benzodioxole ring and their potential impact on the target compound's properties.

(E)‐4‐(4‐Chloro­phenyl)‐N‐(5‐methyl‐1,3‐benzo­dioxol‐5‐yl­methylene)‐5‐(1H‐1,2,4‐triazol-1‐yl)‐1,3‐thia­zol‐2‐amine

Compound Description: This compound is a potential fungicidal agent containing a thiazole ring linked to a triazole ring. The molecule adopts a conformation where the thiazole and triazole rings are not coplanar [].

Relevance: Sharing the 1,3-benzodioxol-5-ylmethylene moiety with N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide, this compound exemplifies how this structural unit can be incorporated into molecules containing multiple heterocycles. Comparing their structures can provide insights into potential synthetic strategies and conformational preferences.

1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-methyl­phenyl)­prop-2-en-1-one

1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-methoxy­phenyl)­prop-2-en-1-one

1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(tri­fluoro­methyl)­phenyl]­prop-2-en-1-one

Compound Description: These three compounds are structurally similar, differing only in the substituent at the para position of the phenyl ring. They exhibit polarized molecular-electronic structures and form various hydrogen-bonded networks in their crystal structures [].

Relevance: Like N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide, these compounds possess the 6-amino-1,3-benzodioxol-5-yl fragment. Analyzing the subtle structural differences and their impact on intermolecular interactions in the solid state can guide the understanding of potential polymorphism in the target compound.

Hexahydrofuro[2,3-b]furan-3-yl-n-{3-[(1,3-benzodioxol-5- yl- sulfonyl)(isobu tyl)amino]-1-benzyl-2-hydroxypropyl}carbamate

Compound Description: This compound belongs to the bis-tetrahydrofuranbenzodioxolyl sulfonamide class, known for their inhibitory activity against protease activity, particularly retrovirus proteases [].

Relevance: Sharing the 1,3-benzodioxol-5-yl moiety with N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide, this compound highlights the use of this structural motif in developing protease inhibitors. While structurally diverse, the shared moiety suggests the potential for exploring similar modifications or substitutions in the target compound for modulating its biological activity.

N-substituted-2-({5-[(1E,3E)F-4-(1,3-benzodioxol- 5-yl)-1,3-butadienyl]-1,3,4-oxadiazol-2-yl}sulfanyl) propanamides

Compound Description: These compounds are propanamide derivatives designed based on the alkaloid piperine. They exhibited antimicrobial, hemolytic, and thrombolytic activities. Some compounds showed promising activity against Bacillus subtilis, Escherichia coli, and Aspergillus niger [].

Relevance: These compounds, like N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide, contain the 1,3-benzodioxol-5-yl group. The diverse range of biological activities observed within this series highlights the versatility of this scaffold and the potential for developing compounds with different pharmacological profiles by modifying the substituents and linker groups.

2′-(1,3-Benzodioxol-5-ylmethyl­ene)-2-methoxy­benzohydrazide

Compound Description: This compound's structure is nearly planar, stabilized by an intramolecular N—H⋯O hydrogen bond. In the crystal structure, molecules are linked via weak C—H⋯O hydrogen bonds [].

Relevance: Similar to N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide, this compound incorporates the 1,3-benzodioxol-5-ylmethylene moiety. Comparing their structural features and intermolecular interactions can provide insights into their conformational preferences and potential crystal packing arrangements.

Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate

Compound Description: This compound contains benzimidazole and imidazole rings linked by a propyl chain. The crystal structure is stabilized by C—H⋯O, C—H⋯N, and π–π stacking interactions [].

3-Amino-1-(2H-1,3-benzodioxol-5-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

Compound Description: This compound features a dihydrophenanthrene system with a benzodioxole substituent. The amino group forms hydrogen bonds with a dioxole oxygen and a cyano nitrogen, contributing to a two-dimensional network in the crystal structure [].

Relevance: The presence of the 2H-1,3-benzodioxol-5-yl group in both this compound and N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide suggests potential similarities in their physicochemical properties. The presence of the amino and cyano groups in this compound highlights the potential for introducing polar functionalities into the target compound to modulate its properties.

N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline

Compound Description: This compound is the condensation product of 4-chloroaniline and piperonal. The molecule exhibits a non-planar conformation with a dihedral angle between the aromatic rings [].

Relevance: Similar to N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide, this compound contains the (E)-(1,3-benzodioxol-5-yl)methylidene moiety. Comparing their structural features and conformational preferences can provide insights into the influence of different substituents on the methylene bridge.

N, N '-Bis[1,3-benzodioxol-5-ylmethylene]butane-1,4-diamine

Compound Description: This compound is a bidentate Schiff base ligand synthesized by condensing piperonal with butane-1,4-diamine. It is used to form complexes with various transition metals, which have been characterized and studied for their thermal decomposition and antifungal properties [, ].

Relevance: This compound shares the 1,3-benzodioxol-5-ylmethylene moiety with N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide. The presence of two of these moieties connected by a butane linker highlights the potential for using this structural motif in designing chelating ligands for metal complexes. ,

N,NÃÂ-bis[1,3-benzodioxol-5-ylmethylene]propane-1,3-diamine

Compound Description: This Schiff base ligand, similar to compound 36, is used to synthesize Co(II), Ni(II), and Cu(II) complexes. These complexes have been characterized and studied for their thermal decomposition and antifungal activities against Phytophthora capsici [].

Relevance: This compound, similar to N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide, possesses the 1,3-benzodioxol-5-ylmethylene moiety. The use of this compound as a ligand for metal complexes highlights the potential for exploring the coordination chemistry of the target compound with metal ions.

N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives

Compound Description: These derivatives were synthesized from 1,3-benzodioxol-5-amine and arylsulfonyl chlorides followed by alkylation or aralkylation. These compounds were characterized and evaluated for their antibacterial activity, demonstrating moderate inhibitory activity compared to ciprofloxacin [].

Properties

Product Name

N'-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-CYCLOPROPYLETHANEDIAMIDE

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropyloxamide

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

InChI

InChI=1S/C13H14N2O4/c16-12(13(17)15-9-2-3-9)14-6-8-1-4-10-11(5-8)19-7-18-10/h1,4-5,9H,2-3,6-7H2,(H,14,16)(H,15,17)

InChI Key

SJSSRSBTPIRKLI-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.